molecular formula C8H11BO4 B1443093 4-Hydroxymethyl-2-methoxyphenylboronic acid CAS No. 1448869-97-3

4-Hydroxymethyl-2-methoxyphenylboronic acid

Cat. No.: B1443093
CAS No.: 1448869-97-3
M. Wt: 181.98 g/mol
InChI Key: URBPGQWDDRHAHU-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H11BO4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 181.98 . The InChI code for this compound is 1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 408.7±55.0 °C and a predicted density of 1.27±0.1 g/cm3 . It has a storage temperature of 2-8°C .

Scientific Research Applications

Supramolecular Chemistry

Phenylboronic acids, including derivatives like 4-hydroxymethyl-2-methoxyphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These compounds participate in O–H⋯N hydrogen bonds formation with hetero N-atoms and –B(OH)2, leading to complex structures such as centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

Nanomaterial Synthesis

In nanotechnology, this compound and its derivatives have been explored for the immobilization of chiral molecules onto surfaces, such as multiwalled carbon nanotubes, through covalent linkage. This approach has been used for the characterization of hybrid nanomaterials, demonstrating the potential for creating functionalized surfaces with specific chemical properties (Monteiro et al., 2015).

Organic Synthesis

The compound plays a critical role in organic synthesis, including cascade synthesis processes that lead to complex organic structures from simpler precursors. For example, derivatives have been involved in reactions leading to polyoxygenated tetracyclic compounds, showcasing the versatility of boronic acids in facilitating complex organic transformations (Naumov et al., 2007).

Fluorescence Quenching and Sensing

Research has also explored the fluorescence quenching properties of boronic acid derivatives, including studies on the fluorescence quenching mechanisms of biologically active boronic acid derivatives using Stern-Volmer kinetics. These studies provide insights into the potential use of these compounds in fluorescence-based sensing applications (Geethanjali et al., 2015).

Safety and Hazards

The safety information for 4-Hydroxymethyl-2-methoxyphenylboronic acid includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 .

Properties

IUPAC Name

[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPGQWDDRHAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Carboxy-2-methoxyphenylboronic acid (500 mg, 2.5 mmol) was dissolved in THF (25 mL) and cooled to 0° C. At this temperature LAH (2 M solution in THF; 3.3 mL, 6.6 mmol) was added drop wise and the reaction mixture allowed to stir for 1 h at 0° C. and then allowed to warm to rt and stirred for 16 h. The reaction mixture was recooled to 0° C. and quenched by addition of MeOH. Celite and Na2SO4 were added, stirred for 15 min and then filtered. The filtrate was concentrated and the residue was dried under high vacuum to give the title compound which was used without further purification. tR: 0.46 min (LC-MS 2).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethyl-2-methoxyphenylboronic acid
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4-Hydroxymethyl-2-methoxyphenylboronic acid
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